5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family, characterized by a chloro substituent at the 5-position and a hydroxyl group at the 4-position of the indole ring. Its molecular formula is , and it has a molecular weight of approximately 195.60 g/mol. The compound features an aldehyde functional group at the 3-position, contributing to its reactivity and potential biological activity. The presence of both the chloro and hydroxyl groups enhances its chemical properties, making it a subject of interest in various fields including medicinal chemistry and organic synthesis .
Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, and sodium borohydride or lithium aluminum hydride for reduction .
Research indicates that 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde exhibits notable biological activities. It has been studied for its potential as an inhibitor of certain enzymes involved in cancer cell proliferation, suggesting a role in anticancer therapies. Additionally, it may act as an agonist for receptors regulating immune responses, indicating its potential utility in immunological applications .
The synthesis of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde typically involves multi-step processes:
5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde has several applications:
Interaction studies have shown that 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde can bind to specific molecular targets, modulating their activity. This binding can influence various biochemical pathways, particularly those related to cancer progression and immune response modulation. Further research is ongoing to elucidate its full range of interactions and therapeutic potentials .
Several compounds share structural similarities with 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde, including:
Compound Name | Structural Features | Similarity |
---|---|---|
4-Hydroxy-1H-indole-3-carbaldehyde | Lacks chloro group | 0.92 |
7-Chloro-1H-indole-3-carbaldehyde | Lacks hydroxyl group | 0.92 |
5-Chloroindole-3-carboxaldehyde | Contains carboxaldehyde instead of hydroxyl | 0.92 |
6-Chloro-1H-indole-3-carbaldehyde | Chloro group at different position | 0.92 |
5-Chloro-7-methyl-1H-indole-3-carbaldehyde | Methyl substitution at position 7 | 0.86 |
The uniqueness of 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde lies in its combination of both chloro and hydroxyl groups, which confer distinct chemical reactivity and biological properties not found in other similar compounds. This combination allows for diverse applications in medicinal chemistry and organic synthesis, setting it apart from its analogs .